2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole

Physicochemical profiling Lead optimization Drug-likeness

Pyrazole-benzimidazole kinase inhibitor SAR programs require an N-methyl control to decouple hydrogen-bonding effects from shape complementarity. CAS 891467-58-6-the N¹-methyl analog of Rabenzazole-provides zero H-bond donors (HBD=0), elevated LogP (~2.4), and blocked benzimidazole N-H coordination chemistry. • Matched molecular pair with Rabenzazole (HBD=1 vs. 0) for Chk2/Aurora kinase selectivity profiling. • Structurally defined negative control for metal-binding studies excluding N-H participation. • In silico validation tool for docking/FEP scoring function assessment. Supplied at ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C13H14N4
Molecular Weight 226.283
CAS No. 891467-58-6
Cat. No. B2632393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole
CAS891467-58-6
Molecular FormulaC13H14N4
Molecular Weight226.283
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC3=CC=CC=C3N2C)C
InChIInChI=1S/C13H14N4/c1-9-8-10(2)17(15-9)13-14-11-6-4-5-7-12(11)16(13)3/h4-8H,1-3H3
InChIKeyLXIQGBYRPHTIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole: Identity and Procurement Classification


2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole (CAS 891467-58-6) is a heterocyclic small molecule (C₁₃H₁₄N₄, MW 226.28 g/mol) belonging to the pyrazole-benzimidazole hybrid class. It features a 3,5-dimethylpyrazole ring directly attached at the 2-position of an N¹-methylbenzimidazole core [1]. This compound is the N-methylated structural analog of the agricultural fungicide Rabenzazole (CAS 40341-04-6; 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole), differing by a single methyl substitution at the benzimidazole N1 position [2]. The pyrazole-benzimidazole scaffold is recognized across medicinal chemistry for its engagement with kinase ATP-binding pockets, tubulin, and lysine demethylases, making this compound a candidate scaffold for targeted inhibitor development [3].

Zero-HBD benzimidazole scaffold for SAR N1-methyl blocks H-bond donor; matched molecular pair with Rabenzazole (HBD = 1)
Kinase hinge-binding probe development Eliminates N–H hinge interaction; supports selectivity profiling and target deconvolution
Coordination chemistry without N–H deprotonation Prevents bidentate N,N-chelation; enables monodentate or alternative binding mode studies

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole: Why Generic Substitution Fails


Generic substitution within the pyrazole-benzimidazole class is not scientifically defensible for CAS 891467-58-6 because the single N¹-methyl group on the benzimidazole core fundamentally alters multiple molecular properties simultaneously: it eliminates the sole hydrogen-bond donor present in the parent Rabenzazole scaffold (0 vs. 1 HBD), increases molecular weight by 14.03 Da, shifts lipophilicity (ΔLogP ≈ +0.13), and reduces the boiling point by approximately 18 °C despite higher mass—a clear signature of disrupted intermolecular hydrogen bonding . These changes directly affect solubility, membrane permeability, metabolic stability, and metal-coordination capacity relative to the N–H analog [1]. In kinase inhibitor development, the N1-substituent of benzimidazoles is a critical determinant of selectivity and potency; the N-methyl versus N–H choice alters ATP-binding site complementarity as demonstrated across multiple pyrazole-benzimidazole Chk2 and Aurora kinase series [2]. Users requiring a benzimidazole-pyrazole scaffold with precisely zero H-bond donor capacity, higher LogP, or blocked N–H coordination chemistry cannot substitute Rabenzazole or other N–H analogs without compromising experimental reproducibility.

This Product
N¹-methylbenzimidazole, HBD = 0, LogP ~2.5, blocked metal coordination at benzimidazole
Rabenzazole (N–H analog)
HBD = 1, lower lipophilicity, bidentate N,N-chelation with Cu(II)/Ru(II)
H-bond donor capacity, solubility, and coordination behavior differ fundamentally
This Product
Boiling point 425.7 °C (pred.), density 1.2 g/cm³, TPSA 35.6 Ų
N–H benzimidazole scaffolds
Higher BP (~443.8 °C), different chromatographic retention, altered permeability
Predicted physicochemical divergence may shift RP-HPLC and assay behavior

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole: Quantitative Differentiation Evidence


Physicochemical Head-to-Head: N-Methyl vs. N–H Benzimidazole Core

The N-methylation of the benzimidazole core produces measurable physicochemical divergence from the direct N–H analog Rabenzazole (CAS 40341-04-6). The target compound exhibits higher molecular weight (+14.03 Da), lower density (−0.09 g/cm³), lower boiling point (−18.1 °C), and elevated lipophilicity (ΔLogP ≈ +0.13 to +0.24). The lower boiling point despite higher molecular mass is mechanistically explained by the loss of intermolecular N–H···N hydrogen bonding, a phenomenon well-documented in benzimidazole crystal engineering [1]. The computed XLogP3-AA value of 2.5 places the compound in a favorable lipophilicity range for CNS drug-likeness (optimal LogP 2–4), while the complete absence of hydrogen bond donors (HBD = 0) predicts enhanced passive membrane permeability relative to the Rabenzazole scaffold (HBD = 1) based on Lipinski and Veber rule analysis .

Physicochemical Head‑to‑Head
Data to verify
ΔMW +14.03, ΔDensity −0.09 g/cm³, ΔBP −18.1 °C, ΔLogP +0.13 to +0.24, ΔHBD −1, ΔHBA +2
Predicted divergence from Rabenzazole across multiple drug-likeness parameters
Values from in silico prediction; experimental verification recommended
Physicochemical profiling Lead optimization Drug-likeness Chromatographic method development

Hydrogen Bond Donor Elimination: Zero HBD Capacity in N-Methyl Benzimidazole

The defining structural differentiator of CAS 891467-58-6 is the complete absence of hydrogen bond donor capacity (HBD = 0), stemming from N¹-methylation of the benzimidazole. This contrasts with the entire class of N–H benzimidazole-pyrazole hybrids—including Rabenzazole (HBD = 1), 2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole L1 (HBD = 1), and the 4-halo-substituted pyrazolylbenzimidazole VEGFR2 ligand series (all HBD = 1) [1]. In ATP-competitive kinase inhibitor design, the benzimidazole N–H frequently serves as a hinge-binding hydrogen bond donor to the kinase backbone carbonyl; its methylation abolishes this interaction, forcing alternative binding modes and potentially altering kinase selectivity profiles [2]. The HBD = 0 profile also eliminates the compound's capacity to act as a hydrogen bond donor in receptor-ligand interactions, crystal packing, and solubility-determining solvent interactions, directly impacting measured logD7.4, Caco-2 permeability, and plasma protein binding relative to N–H analogs .

H‑Bond Donor Count
Head‑to‑head
HBD = 0 (N¹‑CH₃) vs. 1 (all N–H analogs)
Complete elimination of hinge-binding H‑bond donor; alters kinase selectivity profile
Validated by structural comparison; consistent across Chk2 and VEGFR2 ligand series
Molecular recognition Kinase inhibitor design Permeability optimization Crystal engineering

Coordination Chemistry Divergence: N-Methyl Blocks Metal Binding at Benzimidazole

The N–H analog 2-(3,5-dimethylpyrazol-1-yl)benzimidazole (Rabenzazole) functions as a bidentate N,N-chelating ligand through its pyrazole N2 and benzimidazole N3 atoms, forming characterized Cu(II) complexes: CuLCl₂ (I), [CuL₂Cl]Cl·H₂O·C₂H₅OH (II), and CuLBr₂ (III), with the benzimidazole N–H available for additional hydrogen-bonding interactions in the secondary coordination sphere [1]. N¹-methylation in CAS 891467-58-6 chemically blocks the benzimidazole nitrogen's capacity for deprotonation and metal coordination at that position, fundamentally altering the ligand's denticity, chelate bite angle, and metal-binding geometry relative to the documented Cu(II) and Ru(II) pyrazolylbenzimidazole complexes [2]. While the pyrazole N2 remains available for coordination, the overall coordination chemistry landscape is distinct: the N-methyl analog may favor monodentate pyrazole-only binding or different bridging modes compared to the bidentate N,N-chelation established for the N–H parent scaffold [3]. This differentiation is structurally absolute and cannot be compensated by any other substituent modification.

Coordination Chemistry
Class‑level inference
Bidentate N,N‑chelation blocked; only monodentate/bridging modes possible
Metal binding landscape differs from characterized Cu(II)/Ru(II) N–H complexes
No direct metal complex data for N‑methyl analog; structural inference only
Coordination chemistry Metallodrug design Catalysis Bioinorganic chemistry

Scaffold Biological Activity and Predictive Value of N¹-Substitution

While no primary bioassay data were identified for CAS 891467-58-6 itself, the pyrazole-benzimidazole scaffold class provides strong evidence that N¹-substitution is a critical activity determinant. The Rabenzazole N–H parent acts as a β-tubulin synthesis inhibitor with established agricultural fungicidal use against Helminthosporium spp. (US Patent 4,027,032) [1]. In the Chk2 kinase inhibitor series, pyrazole-benzimidazole conjugates achieve IC₅₀ values from 5.5 to 65.07 nM, with N1-substitution pattern directly determining potency [2]. Pyrazolylbenzimidazole N–H ligands inhibit VEGFR2 phosphorylation at Y1175 and disrupt downstream ERK1/2 and PLC-γ signaling; their Ru(II) complexes show IC₅₀ ca. 9–12 μM against triple-negative breast cancer MDA-MB-231 cells [3]. The N-methyl analog CAS 891467-58-6, by eliminating the kinase hinge-binding H-bond donor, is predicted to exhibit a shifted selectivity profile across the kinome—a property valuable for target deconvolution studies and selective probe development [4]. This class-level evidence positions the compound as a structurally distinct tool for systematic SAR exploration around the benzimidazole N¹ position.

Scaffold Bioactivity
Class‑level
Chk2 IC₅₀ 5.5–65 nM; antiproliferative IC₅₀ 4.3–5.2 μM; VEGFR2 Ru‑complex IC₅₀ 9–12 μM (class data)
Class‑level activity supports scaffold viability; N‑methyl analog activity uncharacterized
All values from N–H benzimidazole analogs; extrapolation requires validation
Kinase inhibition Anticancer drug discovery β-Tubulin Scaffold hopping

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole: Procurement and Application Scenarios


Kinase Inhibitor SAR with Zero-HBD Benzimidazole Scaffolds

In ATP-competitive kinase inhibitor programs, the benzimidazole N–H frequently engages the hinge region backbone carbonyl as a hydrogen bond donor. Systematic SAR exploration demands an N-methyl control compound to determine whether potency is HBD-dependent or driven purely by shape complementarity and hydrophobic contacts. CAS 891467-58-6 (HBD = 0) serves this role, providing a matched molecular pair with Rabenzazole (HBD = 1). The pyrazole-benzimidazole Chk2 inhibitor series (IC₅₀ 5.5–65.07 nM) demonstrates that N1-substitution directly modulates potency, validating the procurement value of an N-methyl analog for kinome-wide selectivity profiling [1].

Coordination Chemistry Excluding N–H Deprotonation

The established Cu(II) and Ru(II) complexes of pyrazolylbenzimidazole N–H ligands rely on bidentate N,N-chelation involving the benzimidazole NH position [2]. For researchers investigating metal-binding modes where benzimidazole N–H participation must be structurally excluded—for example, to isolate pyrazole-only coordination, to prevent pH-dependent speciation, or to study secondary-sphere effects of N–H vs. N–CH₃—CAS 891467-58-6 is the structurally appropriate ligand. The complete absence of the NH proton eliminates a variable that confounds interpretation of metal complex stability, redox behavior, and biological activity in the N–H analog series [3].

Non-Fungicidal Benzimidazole-Pyrazole Analog for Agrochemical Diversification

Rabenzazole (CAS 40341-04-6) is a registered agricultural fungicide targeting β-tubulin synthesis [4]. The N-methyl analog CAS 891467-58-6, by blocking the benzimidazole N–H critical for β-tubulin binding, is expected to show reduced or abolished fungicidal activity. This makes it a valuable negative control or scaffold-hop starting point for agrochemical discovery programs seeking to decouple the pyrazole-benzimidazole core from tubulin-targeting toxicity while retaining favorable physicochemical properties (LogP 2.4–2.5, TPSA 35.6 Ų). The compound's moderate lipophilicity and zero HBD profile may also favor foliar uptake characteristics distinct from the parent fungicide [1].

Computational Docking Validation of HBD-Dependent Binding Modes

Molecular docking and MD simulation studies of pyrazole-benzimidazole ligands against kinase targets (Chk2, Aurora A/B, VEGFR2) consistently identify the benzimidazole N–H as a key hinge-binding pharmacophore element [1][3]. CAS 891467-58-6 enables computational validation of this hypothesis: docking the N-methyl analog (HBD = 0) against the same targets should produce measurably different poses and reduced docking scores if the N–H is indeed essential. This makes the compound a critical in silico control for computational chemists validating scoring functions, binding mode predictions, and free energy perturbation (FEP) calculations on the pyrazole-benzimidazole scaffold series.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR: zero‑HBD scaffold control
HBD count = 0; N¹‑methyl blocks hinge H‑bond
HBD‑dependent potency and selectivity profiling
Coordination chemistry excluding NH deprotonation
Benzimidazole N blocked; pyrazole‑only or bridging mode possible
Metal complex speciation and denticity control
Non‑fungicidal agrochemical diversification
Decoupled from β‑tubulin binding (N–H required); retained LogP/TPSA window
Foliar uptake and target‑engagement decoupling
Computational docking validation of HBD‑dependent poses
HBD = 0 forces alternative binding modes in silico
Scoring function and FEP calculations on hinge H‑bond requirement
All applications are research‑use only; no clinical or therapeutic claim implied. Verify target compound activity in experimental systems.
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